(S)-(+)-3-nonanol
Overview
Description
(S)-(+)-3-nonanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pheromone Research
- Aggregation Pheromone of Asian Palm Weevil : (S)-(+)-3-nonanol is related to the aggregation pheromones in various palm weevils. For example, (4S,5S)-4-methyl-5-nonanol, a compound similar to this compound, is an aggregation pheromone of Asian palm weevils. This pheromone is crucial in attracting both male and female weevils and has applications in managing weevil populations through pheromone traps (Oehlschlager et al., 1995).
Chemical Interaction Studies
- Molecular Interaction in Ionic Liquids : Studies have examined the interaction of compounds like 1-nonanol, which is structurally similar to this compound, with ionic liquids. These studies reveal insights into the thermodynamic and thermophysical properties of such mixtures, important in chemical and pharmaceutical processes (Sandhya et al., 2017).
Antifungal Applications
- Antifungal Activity Against Aspergillus flavus : 1-nonanol, closely related to this compound, has shown potent antifungal activity against Aspergillus flavus. This suggests the potential of this compound in similar applications, such as bio-preservatives in postharvest grain storage (Zhang et al., 2021).
Biosynthesis and Metabolic Studies
- Metabolism of Hydrocarbons : Studies involving the metabolism of compounds like nonane, which produce nonanol as a metabolite, provide insights into the metabolic pathways and potential biotransformation of compounds related to this compound (Edwards et al., 2005).
Properties
IUPAC Name |
(3S)-nonan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCXPVAKHVAAY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426440 | |
Record name | (S)-(+)-3-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61925-49-3 | |
Record name | 3-Nonanol, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-3-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NONANOL, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M759G0732 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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